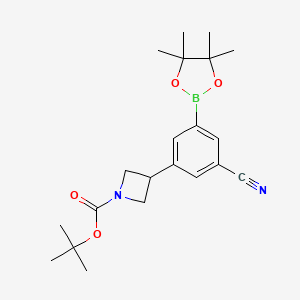
(E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate
概要
説明
(E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate is an organic compound that belongs to the class of acrylates This compound features a cyclohexanecarboxamido group attached to a phenyl ring, which is further connected to an acrylate moiety The (E)-configuration indicates the trans arrangement of substituents around the double bond in the acrylate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate typically involves the following steps:
Formation of the Amide: The initial step involves the reaction of cyclohexanecarboxylic acid with an appropriate amine to form the cyclohexanecarboxamido group.
Aryl Substitution: The amide is then subjected to a Friedel-Crafts acylation reaction with a phenyl ring to form the 3-(cyclohexanecarboxamido)phenyl intermediate.
Acrylate Formation: Finally, the intermediate undergoes a Heck reaction with methyl acrylate under palladium catalysis to form the this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions: (E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acrylate group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
(E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding due to its amide and acrylate functionalities.
作用機序
The mechanism of action of (E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors that have binding sites compatible with its structure.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
類似化合物との比較
Methyl 3-(3-(cyclohexanecarboxamido)phenyl)propanoate: Similar structure but with a propanoate group instead of an acrylate.
Ethyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: (E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate is unique due to its (E)-configuration, which can influence its reactivity and interaction with biological targets. The presence of the cyclohexanecarboxamido group also imparts specific steric and electronic properties that differentiate it from other acrylates.
特性
IUPAC Name |
methyl 3-[3-(cyclohexanecarbonylamino)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-21-16(19)11-10-13-6-5-9-15(12-13)18-17(20)14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLJKELPYOPUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)NC(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)

![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)




![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)


